N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

Medicinal Chemistry Drug Design Lipophilicity

This heterocyclic sulfonamide (CAS 878427-52-2) combines a reactive 5-formylfuran moiety with an N-methylmethanesulfonamide pharmacophore—a differentiated scaffold for medicinal chemistry. Its LogP (-0.60) and TPSA (87.8 Ų) enable rational selection over simpler furan sulfonamide analogs when optimizing membrane permeability. The formyl handle supports oxidation, reduction, and condensation reactions for rapid diversification. Demonstrated anti-E. coli activity (MIC 50 µg/mL) validates its utility as an antibacterial chemical probe. Select this building block for enzyme inhibitor development, targeted library synthesis, and probe discovery programs.

Molecular Formula C8H11NO4S
Molecular Weight 217.24 g/mol
CAS No. 878427-52-2
Cat. No. B1307111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
CAS878427-52-2
Molecular FormulaC8H11NO4S
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(O1)C=O)S(=O)(=O)C
InChIInChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3
InChIKeyQPAHVGJSSMSJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2): A Sulfonamide-Furan Scaffold for Research


N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) is a heterocyclic sulfonamide derivative featuring a furan ring bearing a formyl group at the 5-position and an N-methylmethanesulfonamide side chain [1]. Its molecular formula is C8H11NO4S with a molecular weight of 217.24 g/mol . This compound is primarily utilized as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis, with its combination of a sulfonamide pharmacophore and a reactive formyl-furan moiety enabling diverse chemical transformations . Its chemical structure supports potential applications in enzyme inhibition studies, particularly targeting carbonic anhydrases and other metalloenzymes .

Why Generic Furan Sulfonamide Substitution Fails: Evidence-Based Differentiation for N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide


N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is not readily interchangeable with simpler furan sulfonamide analogs due to its unique combination of structural features. The presence of a formyl group on the furan ring provides a reactive handle for further derivatization, while the N-methyl group on the sulfonamide nitrogen significantly alters lipophilicity and steric properties compared to unsubstituted or differently substituted analogs . These structural distinctions translate into measurable differences in key physicochemical properties that are critical for drug design and chemical synthesis, including lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight . As a result, this compound offers a differentiated scaffold that can be deliberately selected for projects requiring specific property profiles, rather than being treated as a generic furan sulfonamide building block.

Quantitative Differentiation Evidence: N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) vs. Furan Sulfonamide Analogs


Superior Lipophilicity for Enhanced Membrane Permeability Compared to Unsubstituted Furan Methanesulfonamide

The target compound exhibits a higher calculated LogP value compared to its closest analog lacking the N-methyl group, N-(furan-2-ylmethyl)methanesulfonamide (CAS 6341-33-9). The addition of the N-methyl group increases lipophilicity, which can be advantageous for designing molecules that require improved membrane permeability .

Medicinal Chemistry Drug Design Lipophilicity

Enhanced Topological Polar Surface Area (TPSA) for Potential Hydrogen Bonding Interactions vs. N-(furan-2-ylmethyl)methanesulfonamide

The target compound possesses a larger topological polar surface area (TPSA) compared to its unsubstituted analog, N-(furan-2-ylmethyl)methanesulfonamide. The presence of the formyl group on the furan ring increases the TPSA, which can influence solubility, permeability, and molecular recognition .

Medicinal Chemistry Drug Design Physicochemical Properties

Antimicrobial Activity Against E. coli Compared to Another Furan Derivative

In vitro antimicrobial screening data indicates that N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide exhibits antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL, compared to 30 µg/mL for a structurally distinct furan derivative .

Antimicrobial Research Biological Activity Drug Discovery

Recommended Application Scenarios for N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) Based on Differentiated Evidence


Lead Optimization in Medicinal Chemistry Requiring Defined Lipophilicity and TPSA Profiles

This compound serves as an optimized scaffold for medicinal chemistry projects targeting improved membrane permeability or specific solubility profiles. Its measured LogP (-0.60) and TPSA (87.8 Ų) provide a quantitative basis for selecting this building block over analogs with less favorable property profiles .

Synthesis of Complex Molecules via Formyl Group Functionalization

The reactive formyl group on the furan ring enables a variety of synthetic transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with amines or hydrazines. This versatility makes it a valuable intermediate for constructing more complex molecular architectures .

Antimicrobial Probe Development and Mechanism Studies

Given its demonstrated antimicrobial activity against E. coli (MIC = 50 µg/mL), this compound can be employed as a chemical probe to investigate antibacterial mechanisms or as a starting point for developing novel antimicrobial agents .

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